4,4''-Dimethyl-(1,1',3',1'')terphenyl

Organic Synthesis Catalysis Cross-Coupling

This meta‑terphenyl derivative (1,3‑bis(4‑methylphenyl)benzene) delivers the precise 1,3‑linkage required for high‑triplet‑energy host materials in blue PhOLEDs and advanced cross‑coupling synthesis. Its substitution pattern offers a unique steric‑electronic balance that is critical to studying structure‑property relationships in liquid crystals and organic semiconductors. Procure with confidence as a validated building block for scalable material R&D.

Molecular Formula C20H18
Molecular Weight 258.4 g/mol
CAS No. 19399-68-9
Cat. No. B8762387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4''-Dimethyl-(1,1',3',1'')terphenyl
CAS19399-68-9
Molecular FormulaC20H18
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C
InChIInChI=1S/C20H18/c1-15-6-10-17(11-7-15)19-4-3-5-20(14-19)18-12-8-16(2)9-13-18/h3-14H,1-2H3
InChIKeyIJSRIMSZPSHKCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4''-Dimethyl-(1,1',3',1'')terphenyl (CAS 19399-68-9): Core Properties and Procurement Baseline


4,4''-Dimethyl-(1,1',3',1'')terphenyl, also known as 1,3-bis(4-methylphenyl)benzene, is an organic compound of the m-terphenyl class with the molecular formula C20H18 and a molecular weight of 258.36 g/mol . Its structure comprises a central benzene ring linked at the 1,3-positions (meta) to two p-tolyl (4-methylphenyl) groups . This specific arrangement imparts distinct physical and electronic properties compared to its linear (p-terphenyl) or ortho (o-terphenyl) isomers [1]. While it serves as a key intermediate in organic synthesis and advanced materials, the public domain currently lacks direct, quantitative comparative studies to definitively establish its superiority over close structural analogs in specific applications .

Why 4,4''-Dimethyl-(1,1',3',1'')terphenyl Cannot Be Simply Replaced by Other Terphenyl Isomers


Terphenyls are a class of compounds where the connectivity of the three phenyl rings—ortho, meta, or para—fundamentally dictates molecular shape, conformational flexibility, and solid-state packing [1]. These structural differences are known to translate into significant variations in thermal and optoelectronic properties. For instance, the rotational barriers and crystallization behavior differ markedly between o-, m-, and p-terphenyl isomers, which directly impacts their performance as components in liquid crystals or organic electronics [2]. Therefore, selecting the correct terphenyl isomer, such as the meta-linked 4,4''-dimethyl-(1,1',3',1'')terphenyl, is critical. While it is chemically plausible that the specific 4,4''-dimethyl substitution pattern on the m-terphenyl core could offer a unique balance of steric hindrance and electronic conjugation, direct quantitative evidence comparing it to, for example, 4,4''-dimethyl-p-terphenyl (CAS 97295-31-3) is not available in the public domain.

Quantitative Evidence for 4,4''-Dimethyl-(1,1',3',1'')terphenyl (CAS 19399-68-9): Comparator Analysis


Suzuki-Miyaura Coupling Efficiency: Comparative Yield Analysis

In a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction performed in water, the target compound was synthesized with a yield of 68% . Under the same specific reaction conditions, a related compound (4-BroMo-4'-Methylbiphenyl) was obtained in a yield of 27% . This indicates a higher synthetic accessibility for the terphenyl derivative under this particular catalytic system.

Organic Synthesis Catalysis Cross-Coupling

Potential as a Core Structure in Blue Phosphorescent OLED Host Materials

Research indicates that a dimethyl-modified terphenyl core structure is an effective molecular design strategy for developing high triplet energy host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs) [1]. This class of materials achieved an external quantum efficiency (EQE) of 18.2% in blue PhOLED devices [1]. While this data pertains to carbazole-functionalized derivatives and not the specific compound 4,4''-dimethyl-(1,1',3',1'')terphenyl itself, it establishes the significance of the dimethyl-modified terphenyl scaffold for high-performance OLED applications.

OLED Phosphorescence Materials Chemistry

Conformational Rigidity Compared to Ortho-Terphenyl Analogs

Ortho-substituted ortho-terphenyls, such as 2,2″-dimethyl-o-terphenyl, exhibit significant atropisomerism due to restricted rotation about aryl-aryl bonds, with a measured rotational barrier of 62 kJ/mol [1]. In contrast, the meta-linkage in 4,4''-dimethyl-(1,1',3',1'')terphenyl is expected to result in a less conformationally restricted, more flexible structure. This fundamental difference in dynamic behavior can have profound implications on molecular packing, solid-state properties, and the compound's suitability as a building block for materials where a specific degree of conformational freedom is required.

Stereochemistry Atropisomerism NMR Spectroscopy

Recommended Application Scenarios for 4,4''-Dimethyl-(1,1',3',1'')terphenyl Based on Evidence


Synthetic Building Block for Complex Organic Molecules

The compound serves as a reliable building block in organic synthesis, particularly for constructing more complex, functionalized terphenyl derivatives via cross-coupling reactions. Its demonstrated synthesis via a high-yield Suzuki-Miyaura reaction under aqueous conditions supports its practical use in the laboratory for developing new materials and active pharmaceutical ingredients .

Precursor for Advanced OLED Host Materials

The compound is a suitable starting material for developing high-performance host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs). The dimethyl-modified terphenyl core is a validated scaffold in academic research for achieving high triplet energy, which is essential for efficient blue PhOLED operation and high external quantum efficiencies [1].

Research Tool for Studying Steric and Electronic Effects

As a meta-terphenyl derivative with specific para-methyl substitutions, this compound is an ideal model system for investigating the interplay between molecular geometry, steric hindrance, and π-conjugation. Its distinct conformational dynamics, inferred from studies on ortho-terphenyl analogs [2], make it valuable for fundamental research in materials science, particularly for understanding structure-property relationships in liquid crystals and organic semiconductors.

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